An In-depth Technical Guide to 1-(4-Chloropyridin-3-yl)ethanone: Properties, Synthesis, and Reactivity for Drug Discovery Professionals
An In-depth Technical Guide to 1-(4-Chloropyridin-3-yl)ethanone: Properties, Synthesis, and Reactivity for Drug Discovery Professionals
Abstract
1-(4-Chloropyridin-3-yl)ethanone is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties and strategically positioned functional groups—an acetyl moiety and a reactive chlorine atom on a pyridine scaffold—make it a versatile precursor for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical and physical properties, outlines a common synthetic pathway, details its critical role in palladium-catalyzed cross-coupling reactions, and explores its applications in the development of novel therapeutics. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.
Compound Identification and Core Properties
Precise identification and understanding of core physicochemical properties are foundational to the successful application of any chemical intermediate in a research and development setting.
Nomenclature and Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(4-chloropyridin-3-yl)ethanone | - |
| CAS Number | 116922-73-7 | [1] |
| Molecular Formula | C₇H₆ClNO | [2] |
| InChI Key | NTNGUMAHAAURPE-UHFFFAOYSA-N | [2] |
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| Molecular Weight | 155.58 g/mol | [2] |
| Exact Mass | 155.013794 Da | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 87.3 ± 21.8 °C | [2] |
| Refractive Index | 1.535 | [2] |
| LogP (XLogP3) | 1.2 | [2] |
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons. The proton at C2 (adjacent to the nitrogen) would likely appear furthest downfield, followed by the proton at C6. The proton at C5 would be the most upfield of the aromatic signals. A sharp singlet integrating to three protons, corresponding to the acetyl methyl group (CH₃), would be expected in the aliphatic region, typically around 2.4-2.7 ppm.
-
¹³C NMR: The carbon NMR spectrum would feature seven signals. The carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield (~195-200 ppm). Five signals would correspond to the pyridine ring carbons, with their chemical shifts influenced by the electronegativity of the nitrogen and chlorine atoms. The methyl carbon would appear as a distinct signal in the aliphatic region (~25-30 ppm).[3]
-
Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z 155. A characteristic (M+2) peak at m/z 157, with approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom. A prominent fragment would be the loss of the methyl group ([M-15]⁺) at m/z 140.
Synthesis and Manufacturing
The synthesis of 3-acylpyridines can be challenging via traditional electrophilic aromatic substitution methods like Friedel-Crafts acylation.[4][5] The pyridine ring is electron-deficient, and the nitrogen atom readily complexes with Lewis acid catalysts, further deactivating the ring.[6] Therefore, alternative strategies involving metallation or radical additions are often employed.[6]
While a specific, detailed industrial synthesis for 1-(4-chloropyridin-3-yl)ethanone is not publicly documented, a plausible and common laboratory-scale approach involves the directed ortho-metallation of 4-chloropyridine followed by acylation.
Conceptual Synthetic Workflow
The workflow leverages a strong base to deprotonate the pyridine ring at the C3 position, creating a nucleophilic intermediate that can then react with an acetylating agent.
Caption: Conceptual workflow for the synthesis of 1-(4-chloropyridin-3-yl)ethanone.
Experimental Protocol: Directed Metallation and Acylation
This protocol is a representative method based on established procedures for pyridine functionalization.
-
Preparation: To an oven-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78 °C to generate lithium diisopropylamide (LDA) in situ. Stir for 30 minutes.
-
Metallation: Add a solution of 4-chloropyridine in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours to ensure complete formation of the 3-lithiated intermediate.
-
Acylation: Slowly add N-methoxy-N-methylacetamide (Weinreb amide) to the reaction mixture. The Weinreb amide is an effective acylating agent that minimizes over-addition by forming a stable tetrahedral intermediate.
-
Quenching: After stirring for an additional 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product, 1-(4-chloropyridin-3-yl)ethanone.
Chemical Reactivity and Key Reactions
The utility of 1-(4-chloropyridin-3-yl)ethanone as a building block stems from the reactivity of its chloro substituent. The C4-Cl bond is activated towards nucleophilic aromatic substitution and, more importantly, participates readily in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups at this position, a critical transformation in drug discovery for exploring structure-activity relationships (SAR).
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[7] It involves the coupling of an organoboron species (like a boronic acid) with an organohalide (like our chloropyridine) using a palladium catalyst and a base.[8] This reaction is favored in pharmaceutical chemistry due to its tolerance of a wide range of functional groups, mild reaction conditions, and the generally low toxicity of the boron-containing reagents.[2]
The electron-withdrawing nature of the pyridine nitrogen and the acetyl group enhances the reactivity of the C-Cl bond towards the initial oxidative addition step in the catalytic cycle, making even the relatively unreactive chloro-substituent a viable coupling partner.[9]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism is a well-established catalytic cycle involving three primary steps: oxidative addition, transmetallation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This general protocol is based on established methods for coupling heteroaryl chlorides and can be adapted for various boronic acids.[10]
-
Reaction Setup: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine 1-(4-chloropyridin-3-yl)ethanone (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like triphenylphosphine (PPh₃) or XPhos (2-10 mol%).
-
Addition of Base and Solvent: Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv.), and a solvent system such as a mixture of dioxane and water or toluene and water.
-
Inert Atmosphere: Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography to isolate the desired biaryl product.
Applications in Research and Drug Development
1-(4-Chloropyridin-3-yl)ethanone is a valuable starting material for synthesizing compounds targeting a wide range of biological pathways. Its structure is frequently incorporated into scaffolds for kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to functionalize the C4 position via Suzuki coupling allows for the rapid generation of libraries of analogues to optimize potency, selectivity, and pharmacokinetic properties.[11][12]
For instance, derivatives of this scaffold have been explored in the development of inhibitors for kinases crucial in cancer progression, such as c-KIT kinase in gastrointestinal stromal tumors (GIST).[13] The pyridine nitrogen can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase active site, while the substituted group at the C4 position can be tailored to occupy specific hydrophobic pockets.
Safety and Handling
As with any chlorinated organic compound, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[2]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[2] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth and seek medical advice.
-
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
1-(4-Chloropyridin-3-yl)ethanone is a high-value intermediate for the pharmaceutical and agrochemical industries. Its defined structure, predictable reactivity, and amenability to powerful synthetic transformations like the Suzuki-Miyaura coupling make it an indispensable tool for the modern medicinal chemist. A thorough understanding of its properties, synthesis, and reactivity enables researchers to efficiently design and synthesize novel chemical entities with the potential to become next-generation therapeutics.
References
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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OChemOnline. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. Retrieved from [Link]
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Tunyugina, E. V., et al. (2018). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. ResearchGate. Retrieved from [Link]
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Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
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Singh, V., et al. (2007). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Retrieved from [Link]
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MedChemica. (n.d.). Publications & Patents. Retrieved from [Link]
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Alchem Pharmtech. (n.d.). CAS 116922-73-7 | 1-(4-chloropyridin-3-yl)ethanone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]
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Anderson, K. W., et al. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 3-Acetyl-2-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Medical use of pharmaceutical combination or composition - Patent US-12364700-B2. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]
- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives.
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